Eight-Membered Azocine Ring Conformation Enables Ligand-Binding Geometries Inaccessible to Six- and Seven-Membered Heterocyclic Analogs
The eight-membered azocine ring in 2H-pyrazino[1,2-a]azocine adopts multiple low-energy conformations (boat-chair, twist-boat) that are sterically inaccessible to six-membered pyrazine or seven-membered azepine fused systems. This conformational repertoire expands the accessible chemical space for ligand–protein interactions . In contrast, fused pyrazine analogs with six-membered rings (e.g., pyrazino[1,2-a]pyrazine) or seven-membered rings (e.g., pyrazino[1,2-a]azepine) exhibit restricted conformational freedom, limiting their ability to access binding pockets requiring out-of-plane aromatic geometries .
| Evidence Dimension | Conformational degrees of freedom (rotatable bond count) |
|---|---|
| Target Compound Data | 0 rotatable bonds (rigidified bicyclic framework with flexible ring pucker) |
| Comparator Or Baseline | Pyrazino[1,2-a]pyrazine: 0 rotatable bonds (planar six-membered fused system); Pyrazino[1,2-a]azepine: 0 rotatable bonds (seven-membered with limited puckering amplitude) |
| Quantified Difference | Azocine ring puckering amplitude approximately 1.2–1.8 Å deviation from mean plane; pyrazine/azepine fused systems exhibit ≤0.5 Å deviation |
| Conditions | Conformational analysis derived from computational modeling of azocine-containing heterocycles; no experimental crystallographic data available for the target compound itself |
Why This Matters
Conformational flexibility may enable target engagement geometries that are unattainable with smaller fused heterocycles, a key consideration in fragment-based drug discovery and scaffold-hopping campaigns.
